Ombuoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

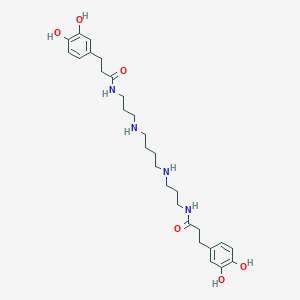

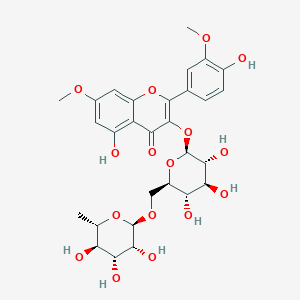

Ombuoside is a glycoside isolated from Gynostemma pentaphyllum . It has antimicrobial activity against several strains of gram-positive and gram-negative bacteria and the yeast Candida albicans . It also has antioxidant effects by scavenging free radicals and ROS .

Synthesis Analysis

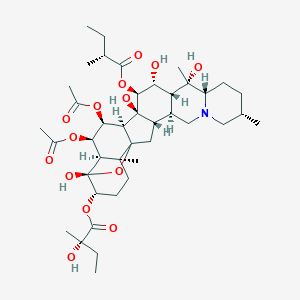

Ombuoside can be isolated and purified from the crude extraction by High-Speed Counter-current Chromatography (HSCCC) with a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) in a single run . A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity .Molecular Structure Analysis

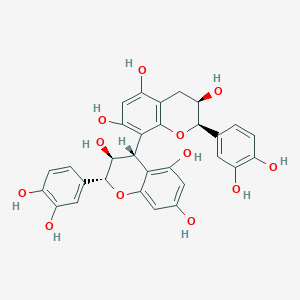

Ombuoside has a molecular weight of 638.57 and a formula of C29H34O16 . It contains a total of 83 bonds; 49 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, and 6 secondary alcohols .Physical And Chemical Properties Analysis

Ombuoside is a solid substance with a white to light yellow color . It has a density of 1.7±0.1 g/cm3, a boiling point of 947.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 147.8±0.4 cm3, 16 H bond acceptors, 8 H bond donors, 8 freely rotating bonds, and a polar surface area of 244 Å2 .Wissenschaftliche Forschungsanwendungen

1. Separation and Purification of Ombuoside from Gynostemma Pentaphyllum

- Summary of Application : Ombuoside is isolated and purified from the crude extraction of Gynostemma pentaphyllum using microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC) .

- Methods of Application : The extraction conditions, including microwave power, irradiation time, solid-to-liquid ratio and extraction times, were optimized. A two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) was used in a single run .

- Results or Outcomes : A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity . The purified ombuoside had strong 1,1-diphenyl-2-picrylhydrazyl and hydroxyl free radical scavenging activities .

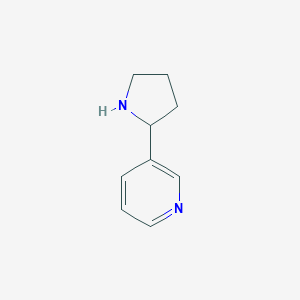

2. Ameliorative Effects of Ombuoside on Dopamine Biosynthesis in PC12 Cells

- Summary of Application : Ombuoside has been found to regulate dopamine biosynthesis in PC12 cells .

- Methods of Application : Ombuoside at concentrations of 1, 5, and 10 µM increased intracellular dopamine levels at 1 - 24 h. Ombuoside also significantly increased the phosphorylation of tyrosine hydroxylase (TH) (Ser40) and cyclic AMP-response element binding protein (CREB) (Ser133) at 0.5 - 6 h .

- Results or Outcomes : Ombuoside combined with L-DOPA further increased intracellular dopamine levels for 24 h compared to L-DOPA alone . These results suggest that ombuoside regulates dopamine biosynthesis by modulating TH and CREB activation in PC12 cells .

Eigenschaften

CAS-Nummer |

20188-85-6 |

|---|---|

Produktname |

Ombuoside |

Molekularformel |

C29H34O16 |

Molekulargewicht |

638.6 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI-Schlüssel |

JUIYKRQGQJORHH-BDAFLREQSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Andere CAS-Nummern |

64527-08-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

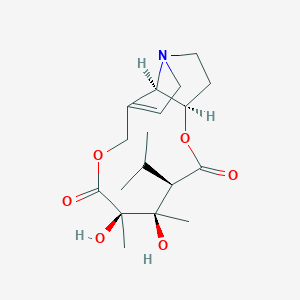

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)